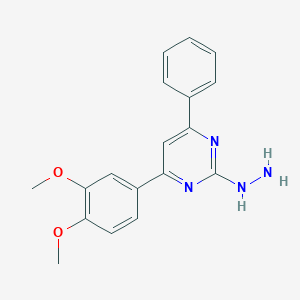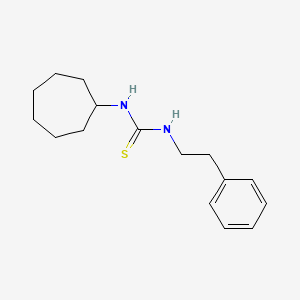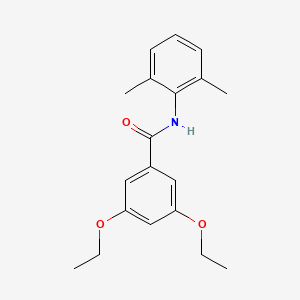![molecular formula C16H14ClNO3 B5878142 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate, also known as CBAP, is a chemical compound that has been studied extensively in scientific research. It is a derivative of phenylacetate, which has been shown to have anti-cancer and anti-inflammatory properties. CBAP has been found to have similar properties and is being investigated for its potential use in cancer treatment and other medical applications.
作用機序
The exact mechanism of action of 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cancer cell growth. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-cancer and anti-inflammatory properties. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate. One area of interest is the development of more water-soluble derivatives of this compound that can be used in a wider range of experiments. Another area of interest is the investigation of this compound in combination with other anti-cancer and anti-inflammatory agents to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other medical applications.
合成法
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with phenylacetic acid. The resulting product is then treated with acetic anhydride to form this compound. This synthesis method has been used in several studies to produce this compound for research purposes.
科学的研究の応用
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has been studied extensively for its potential use in cancer treatment. It has been found to have anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
[4-[(2-chlorophenyl)methylcarbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-14-8-6-12(7-9-14)16(20)18-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWHHTCDCGCOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)
![5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B5878069.png)

![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B5878082.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
![N'-(2-furylmethylene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5878089.png)


![4-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878114.png)
![ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)
![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)